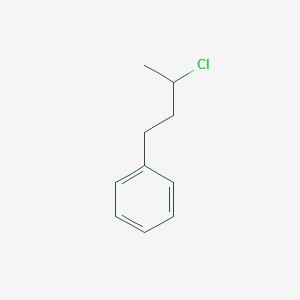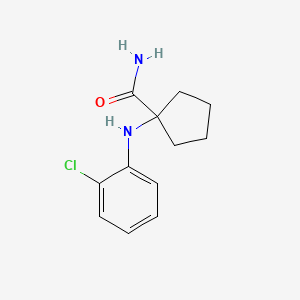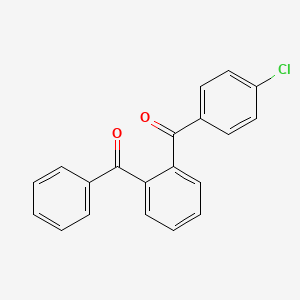![molecular formula C18H18S2 B14735208 1,1'-[Buta-1,3-diene-1,4-diylbis(sulfanediylmethylene)]dibenzene CAS No. 4816-68-6](/img/structure/B14735208.png)
1,1'-[Buta-1,3-diene-1,4-diylbis(sulfanediylmethylene)]dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[Buta-1,3-diene-1,4-diylbis(sulfanediylmethylene)]dibenzene is an organic compound with the molecular formula C16H14S2 It is a derivative of butadiene and benzene, featuring sulfur atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Buta-1,3-diene-1,4-diylbis(sulfanediylmethylene)]dibenzene typically involves the reaction of butadiene with benzene derivatives in the presence of sulfur-containing reagents. One common method is the reaction of 1,4-diphenylbutadiene with sulfur dichloride (SCl2) under controlled conditions to introduce the sulfur atoms into the molecule .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific reaction temperatures and pressures are crucial in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
1,1’-[Buta-1,3-diene-1,4-diylbis(sulfanediylmethylene)]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The compound can undergo substitution reactions where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
1,1’-[Buta-1,3-diene-1,4-diylbis(sulfanediylmethylene)]dibenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-[Buta-1,3-diene-1,4-diylbis(sulfanediylmethylene)]dibenzene involves its interaction with molecular targets such as enzymes and receptors. The sulfur atoms in the compound can form bonds with various biological molecules, influencing their activity and function. The pathways involved may include oxidative stress responses and modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,4-Diphenylbutadiene: A structurally similar compound without sulfur atoms.
1,1’-Buta-1,3-diyne-1,4-diylbis(4-methylbenzene): Another derivative of butadiene and benzene with different substituents.
(Z,Z)-1,4-Diphenyl-1,3-butadiene: A geometric isomer of 1,4-diphenylbutadiene.
Uniqueness
1,1’-[Buta-1,3-diene-1,4-diylbis(sulfanediylmethylene)]dibenzene is unique due to the presence of sulfur atoms, which impart distinct chemical properties and reactivity compared to its non-sulfur-containing analogs. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
4816-68-6 |
|---|---|
Molecular Formula |
C18H18S2 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
4-benzylsulfanylbuta-1,3-dienylsulfanylmethylbenzene |
InChI |
InChI=1S/C18H18S2/c1-3-9-17(10-4-1)15-19-13-7-8-14-20-16-18-11-5-2-6-12-18/h1-14H,15-16H2 |
InChI Key |
YXAZQXYPLXRAIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC=CC=CSCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


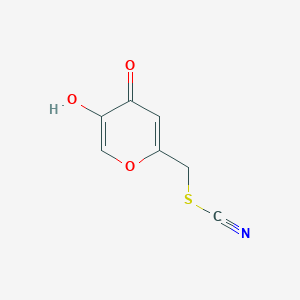

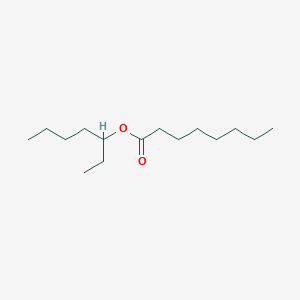
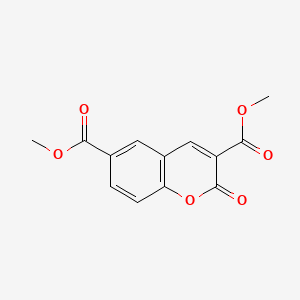
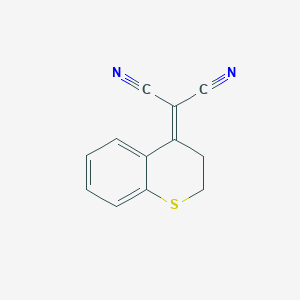
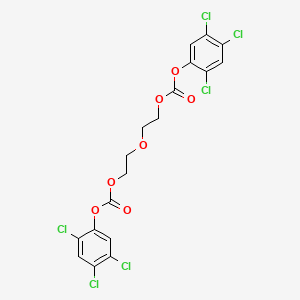
![1-(2H,5H-[1,3]Dioxolo[4,5-f]indol-7-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione](/img/structure/B14735162.png)
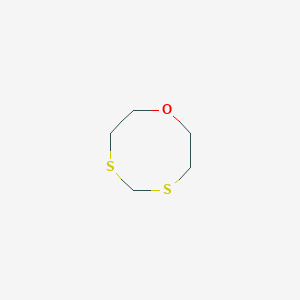
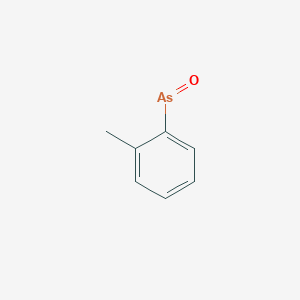
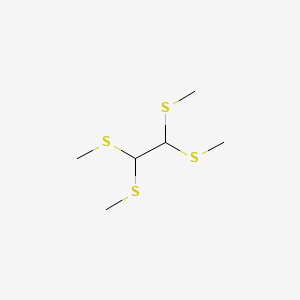
![1-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-1H-benzimidazole](/img/structure/B14735212.png)
